

An In-depth Technical Guide to the Molecular Structure of Prednisolone Acetate

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Compound of Interest

Compound Name: *PrednisoloneAcetate*

CAS No.: *412909-14-9*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of prednisolone acetate, a synthetic glucocorticoid. The document details its chemical and physical properties, stereochemistry, and the experimental protocols utilized for its structural elucidation.

Molecular Identity and Physicochemical Properties

Prednisolone acetate is a corticosteroid ester, specifically the 21-acetate ester of prednisolone.

[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₂₃ H ₃₀ O ₆	[2][3]
Molecular Weight	402.5 g/mol	[2]
IUPAC Name	[2- [(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate	[2]
CAS Number	52-21-1	[3]
Melting Point	Approximately 238-240 °C	[1][2]
Appearance	White or almost white crystalline powder	[4]
Solubility	Good solubility in chloroform, methanol, and ethanol; poorly soluble in water.[1]	[1]

Stereochemistry and Conformational Analysis

The steroidal backbone of prednisolone acetate contains multiple chiral centers, leading to a specific three-dimensional arrangement crucial for its biological activity. The established stereochemistry is as follows:

Chiral Center	Configuration
C8	S
C9	S
C10	R
C11	S
C13	S
C14	S
C17	R

The spatial arrangement of the atoms and functional groups dictates the molecule's interaction with the glucocorticoid receptor. The four-ring system (A, B, C, and D rings) adopts a rigid conformation, with the acetate group at the C21 position exhibiting rotational flexibility.

Experimental Protocols for Structural Elucidation

The definitive molecular structure of prednisolone acetate has been determined and confirmed through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides precise information on the spatial coordinates of atoms in the crystalline state, revealing bond lengths, bond angles, and the overall three-dimensional structure.

Methodology:

- **Crystal Growth:** Single crystals of prednisolone acetate suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution. A common method involves dissolving prednisolone acetate in a mixture of methanol and ethyl acetate and allowing the solvent to evaporate slowly at room temperature.^[5] The quality of the crystals is paramount for obtaining high-resolution diffraction data.

- **Data Collection:** A selected single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[6] The crystal is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as a pattern of spots of varying intensities. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are often determined using direct methods.[7] This initial model is then refined using least-squares methods, which adjust the atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factor amplitudes.[8] The quality of the final structure is assessed by the R-factor and R-free values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, particularly hydrogen (^1H) and carbon (^{13}C), allowing for the elucidation of the molecular structure in solution.

Methodology:

- **Sample Preparation:** A small amount of prednisolone acetate (typically 5-25 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in a high-precision NMR tube.[9] The sample must be free of particulate matter and paramagnetic impurities to ensure high-quality spectra.[4]
- **^1H NMR Spectroscopy:** A one-dimensional ^1H NMR spectrum is acquired to identify the chemical shifts and coupling constants of the hydrogen atoms. This provides information about the electronic environment and neighboring protons for each hydrogen nucleus.
- **^{13}C NMR Spectroscopy:** A one-dimensional ^{13}C NMR spectrum is recorded to determine the chemical shifts of the carbon atoms, indicating the different types of carbon environments within the molecule.
- **2D NMR Spectroscopy:** To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships between atoms, a series of two-dimensional NMR experiments are performed:

- COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.[10]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the directly attached carbon signals.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly bonded, which helps to determine the stereochemistry and conformation of the molecule.[5]

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for prednisolone acetate.

¹H NMR Chemical Shifts (Illustrative)

Proton	Chemical Shift (ppm)
H-1	~6.0
H-2	~7.3
H-4	~6.2
H-6	~2.5
H-18 (CH ₃)	~0.9
H-19 (CH ₃)	~1.4
H-21	~4.7, 5.0
Acetate (CH ₃)	~2.1

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Chemical Shifts (Illustrative)

Carbon	Chemical Shift (ppm)
C-3	~186
C-5	~168
C-1	~122
C-2	~155
C-4	~128
C-20	~208
C-21	~68
Acetate (C=O)	~170
Acetate (CH ₃)	~21

Note: These are approximate values for illustrative purposes.

Infrared (IR) Spectroscopy

Functional Group	Wavenumber (cm ⁻¹)
O-H stretch	~3400
C=O stretch (ketones)	~1700-1720
C=O stretch (ester)	~1740
C=C stretch	~1660, 1620, 1600
C-O stretch	~1240

Visualization of Structural Determination Workflow

The following diagram illustrates the logical workflow for the molecular structure determination of prednisolone acetate.

Workflow for Molecular Structure Determination of Prednisolone Acetate.

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